molecular formula C9H17NO7 B12293920 Muramic acid CAS No. 484-57-1

Muramic acid

Cat. No.: B12293920
CAS No.: 484-57-1
M. Wt: 251.23 g/mol
InChI Key: MSFSPUZXLOGKHJ-PGYHGBPZSA-N
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Chemical Reactions Analysis

Muramic acid undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to produce various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Muramic acid exerts its effects primarily through its role in the bacterial cell wall. It is a key component of peptidoglycan, which provides structural integrity to bacterial cells . The compound interacts with other cell wall components to form a rigid structure that protects bacteria from environmental stress. Enzymes like lysozyme target this compound-containing peptidoglycan, hydrolyzing the glycosidic bonds between N-acetylthis compound and N-acetylglucosamine, leading to bacterial cell lysis .

Properties

CAS No.

484-57-1

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1

InChI Key

MSFSPUZXLOGKHJ-PGYHGBPZSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

Origin of Product

United States

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